N-(1-cyclopropylethyl)oxan-4-amine is a chemical compound classified as an amine, specifically an oxanamine. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to an oxane ring containing an amine functional group. The unique structure of N-(1-cyclopropylethyl)oxan-4-amine suggests potential applications in various fields, including medicinal chemistry and materials science.
This compound can be sourced from chemical suppliers and is typically classified under organic compounds due to its carbon-based structure. Its IUPAC name indicates its functional groups and structural features, which are crucial for understanding its reactivity and potential applications.
The synthesis of N-(1-cyclopropylethyl)oxan-4-amine generally involves several steps, including:
The synthesis often requires specific catalysts, solvents, and controlled reaction conditions (temperature, pressure) to optimize yield. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.
N-(1-cyclopropylethyl)oxan-4-amine has a complex molecular structure characterized by:
The molecular structure can be represented using various formats, such as:
InChI=1S/C9H13N1O/c1-8(10)7-3-4-9(11)5-2-6-7/h3-6,8H,2H2,1H3,(H,10)CC(C1CCOCC1)NThese representations are essential for computational modeling and predicting the compound's behavior in chemical reactions.
N-(1-cyclopropylethyl)oxan-4-amine can undergo a variety of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(1-cyclopropylethyl)oxan-4-amine involves interactions with specific biological targets. The cyclopropyl group may enhance binding affinity to certain receptors or enzymes due to steric effects, while the amine functional group allows for hydrogen bonding interactions. These interactions can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects.
N-(1-cyclopropylethyl)oxan-4-amine is expected to exhibit physical properties such as:
Key chemical properties include:
Relevant data from studies on similar compounds indicate that modifications in the structure can significantly alter reactivity and biological activity.
N-(1-cyclopropylethyl)oxan-4-amine has potential applications in several scientific fields:
The diverse applications highlight the significance of N-(1-cyclopropylethyl)oxan-4-amine in advancing research across multiple disciplines.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5